Home > Products > Screening Compounds P106732 > (3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid
(3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid -

(3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid

Catalog Number: EVT-5791893
CAS Number:
Molecular Formula: C20H22F2N2O3
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic Acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] Amide (SEN15924, WAY-361789)

Compound Description: 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide, also known as SEN15924 or WAY-361789, is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). [] This compound demonstrates promising therapeutic potential for treating cognitive impairment associated with Alzheimer's disease and schizophrenia. [] It exhibits efficacy in rodent behavioral cognition models, including novel object recognition and auditory sensory gating. []

Relevance: Both SEN15924 and the target compound, (3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid, share a core [, ]diazepane ring system. This shared structural feature suggests potential similarities in their pharmacological profiles and potential targets.

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

Compound Description: This series of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives were synthesized as potential antimicrobial agents. [] These compounds were designed based on the known antimicrobial activity of fluoroquinolones, focusing on the importance of C-7 substituents for potent activity. [] Some of these derivatives showed promising antimicrobial activity compared to the reference standard ciprofloxacin. []

Relevance: These derivatives are structurally related to (3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid through the presence of a fluorine-substituted aromatic ring and a nitrogen-containing heterocycle. While the target compound features a 1,4-diazepane ring, the quinolone derivatives contain a piperazine ring. Both structures demonstrate a similar spatial arrangement of aromatic and heterocyclic elements, potentially leading to overlapping biological activity.

1-(6-Fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines and Their Corresponding Pyrazoles

Compound Description: This series of 1-(6-fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines and their corresponding pyrazoles were synthesized by reacting fluorinated chalcones with 6-fluorobenzothiazol-2-ylhydrazine. [] The pyrazolines were easily oxidized to their corresponding pyrazoles using iodobenzene diacetate. []

Relevance: The shared presence of a 4-fluorophenyl moiety in these compounds and (3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid highlights a common structural motif. This structural similarity suggests potential overlapping pharmacological properties between the target compound and this series of fluorinated pyrazolines and pyrazoles.

N-[(R)-3,3-Difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide (KPR-5714)

Compound Description: KPR-5714 is a novel and selective transient receptor potential melastatin 8 (TRPM8) antagonist. [] It demonstrates therapeutic potential for overactive bladder by inhibiting bladder afferent hyperactivity. [] KPR-5714 dose-dependently increased the mean voided volume and decreased voiding frequency in rat models of overactive bladder induced by cerebral infarction and cold exposure. []

Relevance: Both KPR-5714 and (3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid incorporate a 4-fluorophenyl group within their structures. This shared pharmacophore may contribute to similar binding interactions or pharmacological activities.

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description: Compound 15, a 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide derivative, is a potent inverse agonist of the nuclear receptor RORγ. [] This compound effectively reduces IL-17 release in human T-helper 17 cells. [] Its mechanism of action involves hydrophobic interactions and a hydrogen bond with His479 within the RORγ ligand-binding domain. []

Relevance: Compound 15 and the target compound, (3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid, share a commonality in their fluorine substitution patterns on their aromatic rings. While the target compound contains a 3-fluoro-4-methoxyphenyl group, Compound 15 features a 2-chloro-6-fluoro benzamide moiety. This structural similarity suggests potential similarities in their chemical reactivity or metabolic fate.

Properties

Product Name

(3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid

Molecular Formula

C20H22F2N2O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H22F2N2O3/c1-27-18-8-3-14(13-17(18)22)19(20(25)26)24-10-2-9-23(11-12-24)16-6-4-15(21)5-7-16/h3-8,13,19H,2,9-12H2,1H3,(H,25,26)

InChI Key

OOOQWTXNDLIGSH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N2CCCN(CC2)C3=CC=C(C=C3)F)F

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N2CCCN(CC2)C3=CC=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.